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molecular formula C9H10N2O B1603638 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol CAS No. 834884-99-0

3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Cat. No. B1603638
M. Wt: 162.19 g/mol
InChI Key: YMULJMVKZKHEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730792B2

Procedure details

A mixture of methyl 3-hydroxybenzoate (5.48 g, 36.0 mmol) and 1,2-diaminoethane monotosylate (9.85 g, 42.4 mmol) is heated at 210° C. for 7 hours. After cooling, the mixture is stirred with aqueous 2N sodium hydroxide and extracted with ethyl acetate. The precipitate which formed and is present in the aqueous layer is collected by filtration and dried in vacuo to give 1.3 g (22%) of 2-(3-hydroxyphenyl)imidazoline.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](OC)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:23][CH2:24][CH2:25][NH2:26].[OH-].[Na+]>>[OH:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:23][CH2:24][CH2:25][N:26]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.48 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
9.85 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.NCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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